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Introduction
Methyltrienolone, also known as R1881, is a potent, synthetic, non-aromatizable androgen

that has become an invaluable tool in the study of the androgen receptor (AR). Its high affinity

and stability have made it a standard radioligand in competitive binding assays to determine

the binding characteristics of other androgens and antiandrogens. This technical guide

provides an in-depth overview of the androgen receptor binding affinity of methyltrienolone,

complete with quantitative data, detailed experimental protocols, and visualizations of key

biological and experimental processes.

Androgen Receptor Binding Affinity of
Methyltrienolone
Methyltrienolone exhibits a high binding affinity for the androgen receptor. The dissociation

constant (Kd) for methyltrienolone is consistently reported in the low nanomolar to sub-

nanomolar range, indicating a very strong and stable interaction with the receptor.

Quantitative Binding Data
The following tables summarize the binding affinity of methyltrienolone (R1881) for the

androgen receptor from various studies.
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Ligand
Dissociation

Constant (Kd) (nM)
Cell/Tissue Source Reference

Methyltrienolone

(R1881)
0.56 ± 0.06

Human genital skin

fibroblasts
[1]

Methyltrienolone

(R1881)
0.3

Rat prostate cytosol

(in vitro)
[2]

Methyltrienolone

(R1881)
~4

Differentiated rat fat

pad adipose precursor

cells

[3]

Methyltrienolone

(R1881)
0.9 ± 0.2

Human hypertrophic

prostate cytosol
[4]

Methyltrienolone

(R1881)
2.15 x 10⁻⁹ M (mean)

Human breast cancer

cytosol
[5]

Dihydrotestosterone

(DHT)
0.72 ± 0.11

Human genital skin

fibroblasts
[1]

Dihydrotestosterone

(DHT)
0.3

Rat prostate cytosol

(in vitro)
[2]

Ligand
Relative Binding Affinity

(RBA) vs. DHT
Reference

Methyltrienolone (R1881) 1.5 - 2.0 fold higher [1]

Experimental Protocols
The determination of androgen receptor binding affinity for methyltrienolone typically involves

radioligand binding assays. Below is a generalized protocol for a whole-cell binding assay and

a competitive binding assay.

Whole-Cell Radioligand Binding Assay
This assay measures the direct binding of radiolabeled methyltrienolone ([³H]R1881) to

androgen receptors in intact cells.
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Materials:

Cultured cells expressing the androgen receptor (e.g., human genital skin fibroblasts, LNCaP

cells).

[³H]Methyltrienolone (R1881) of high specific activity.

Unlabeled methyltrienolone (R1881).

Cell culture medium.

Phosphate-buffered saline (PBS).

Scintillation fluid and vials.

Scintillation counter.

Procedure:

Cell Culture: Plate cells in appropriate multi-well plates and grow to a desired confluency.

Incubation: Wash the cells with serum-free medium. Incubate the cells with increasing

concentrations of [³H]R1881 at 37°C for a predetermined time (e.g., 20 minutes) to reach

binding equilibrium.

Determination of Non-Specific Binding: In a parallel set of wells, incubate the cells with the

same concentrations of [³H]R1881 in the presence of a large excess (e.g., 100-fold) of

unlabeled R1881. This measures the non-specific binding.

Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-

cold PBS to remove unbound radioligand.

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials

containing scintillation fluid.

Data Analysis: Measure the radioactivity in a scintillation counter. Subtract the non-specific

binding from the total binding to obtain the specific binding at each concentration of
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[³H]R1881. The data can then be analyzed using Scatchard analysis to determine the Kd and

the maximum binding capacity (Bmax).[6]

Competitive Binding Assay
This assay determines the relative binding affinity of a test compound by measuring its ability to

compete with [³H]R1881 for binding to the androgen receptor.

Materials:

Source of androgen receptor (e.g., rat prostate cytosol, recombinant AR).[7][8]

[³H]Methyltrienolone (R1881).

Unlabeled methyltrienolone (R1881) (for positive control).

Test compounds.

Assay buffer.

Method for separating bound from free radioligand (e.g., dextran-coated charcoal, filtration).

Scintillation fluid and vials.

Scintillation counter.

Procedure:

Preparation of Receptor: Prepare a cytosol fraction from a tissue known to be rich in

androgen receptors, such as the rat prostate, or use a purified recombinant androgen

receptor.[7][8]

Incubation: In a series of tubes, incubate a fixed concentration of the androgen receptor

preparation with a fixed concentration of [³H]R1881 and varying concentrations of the test

compound. Include tubes for total binding (no competitor) and non-specific binding (excess

unlabeled R1881).
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Equilibrium: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to

reach equilibrium (e.g., 16-20 hours).[8]

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]R1881 from the free

[³H]R1881 using a method like dextran-coated charcoal adsorption or vacuum filtration.

Scintillation Counting: Measure the radioactivity of the bound fraction in a scintillation

counter.

Data Analysis: Plot the percentage of specific [³H]R1881 binding against the logarithm of the

competitor concentration. The IC50 value (the concentration of the test compound that

inhibits 50% of the specific binding of [³H]R1881) can be determined from this curve. The

inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
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Caption: Classical androgen receptor signaling pathway.
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Experimental Workflow for a Competitive Binding Assay
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Caption: Workflow for a competitive androgen receptor binding assay.

Logical Relationship of R1881 Binding Affinity
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Caption: Relative binding affinities of androgens for the AR.

Conclusion
Methyltrienolone (R1881) remains a cornerstone in androgen receptor research due to its

high binding affinity and metabolic stability. Understanding its interaction with the AR is

fundamental for the development and characterization of novel androgenic and anti-androgenic

compounds. The data and protocols presented in this guide offer a comprehensive resource for

professionals in the field, facilitating accurate and reproducible research into the mechanisms

of androgen action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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